Alexa fluor 488 azide (ditriethylamine)
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Overview
Description
Alexa fluor 488 azide (ditriethylamine) is a multifunctional fluorescent dye widely used in biological experiments. It is known for its bright green fluorescence and photostability, making it an excellent tool for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alexa fluor 488 azide (ditriethylamine) is synthesized through a series of chemical reactions involving the introduction of azide groups to the Alexa fluor 488 dye. The process typically involves the following steps:
Activation of Alexa fluor 488 dye: The dye is activated by reacting it with a suitable reagent to introduce reactive groups.
Azidation: The activated dye is then reacted with sodium azide or another azide source under controlled conditions to introduce the azide group.
Purification: The resulting product is purified using chromatographic techniques to obtain the pure Alexa fluor 488 azide (ditriethylamine).
Industrial Production Methods
In industrial settings, the production of Alexa fluor 488 azide (ditriethylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the dye are synthesized using automated reactors and controlled reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .
Scientific Research Applications
Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and live-cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays, imaging of biological tissues, and tracking of therapeutic agents.
Industry: Applied in the development of fluorescent probes, sensors, and dye-sensitized solar cells
Mechanism of Action
The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .
Comparison with Similar Compounds
Similar Compounds
Alexa fluor 488 alkyne: Similar in structure but contains an alkyne group instead of an azide group.
Alexa fluor 555 azide: Another fluorescent dye with similar applications but emits red fluorescence.
Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with different chemical properties.
Uniqueness
Alexa fluor 488 azide (ditriethylamine) is unique due to its high photostability, brightness, and compatibility with click chemistry. These properties make it superior for long-term imaging and labeling applications compared to other fluorescent dyes .
Properties
Molecular Formula |
C39H56N8O10S2 |
---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
InChI Key |
NPCYETAXNCBAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
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